Popop

Catalog No.
S593598
CAS No.
1806-34-4
M.F
C24H16N2O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Popop

CAS Number

1806-34-4

Product Name

Popop

IUPAC Name

5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-16H

InChI Key

MASVCBBIUQRUKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5

Synonyms

1,4-bis-2-(5-phenyloxazolyl)-benzene, POPOP

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5

Popop has several properties that make it valuable for specific applications in scintillation counting:

  • High wavelength shifter: Popop absorbs ultraviolet (UV) photons emitted by the primary fluorophore in the scintillation cocktail and re-emits them at a longer wavelength (blue or green) that is more efficiently detected by PMTs.
  • Slow fluorescence decay time: Compared to other commonly used scintillators, Popop has a longer fluorescence decay time (around 1.6 ns). This allows for better discrimination of background noise from the desired signal, especially in applications with low-energy radiation.
  • Compatibility with various solvents: Popop is soluble in a wide range of organic solvents, allowing its incorporation into different scintillation cocktails for various counting applications.

Applications of Popop in Scientific Research

Popop finds application in various scientific research fields due to its unique properties:

  • Liquid scintillation counting (LSC): Popop is commonly used as a secondary fluorophore in LSC cocktails for the analysis of radiolabeled samples in biological, environmental, and biomedical research. It improves the light yield and detection efficiency of the primary fluorophore, leading to more sensitive and accurate measurements of radioactivity.
  • Plastic scintillation detectors: Popop can be doped into plastic scintillators to enhance their light-emitting properties and improve the detection of low-energy radiation particles. This is particularly useful in applications like nuclear physics and medical imaging.
  • Flow cytometry: Popop can be used in flow cytometry experiments to label antibodies with fluorescent tags, enabling the identification and characterization of specific cell populations.

Popop, scientifically known as 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, is a complex organic compound with the molecular formula C24H16N2O2 and a molecular weight of approximately 364.40 g/mol. This compound features a unique structure that includes multiple aromatic rings and oxazole moieties, contributing to its distinctive chemical properties. The arrangement of atoms in Popop includes 24 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, forming a total of 48 bonds within its structure .

Popop's mechanism of action as a scintillator involves the following steps:

  • Absorption: Incoming radiation, typically in the form of high-energy photons (e.g., gamma rays, X-rays), interacts with the electron cloud of Popop molecules.
  • Excitation: This interaction boosts electrons in the Popop molecule to higher energy levels, creating an excited state.
  • Emission: As the molecule relaxes back to its ground state, the excess energy is released in the form of a lower-energy photon, typically in the ultraviolet or visible range.

The specific wavelength of the emitted light depends on the energy levels involved in the transition within the Popop molecule.

While detailed safety data for Popop is limited, some general precautions are advisable when handling it:

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling Popop.
  • Inhalation: Minimize inhalation of dust particles. Consider using a fume hood for operations that may generate dust.
  • Disposal: Follow proper disposal procedures for organic waste in accordance with local regulations.

Popop exhibits notable chemical reactivity due to its electron-rich aromatic rings and heterocyclic components. It can participate in various reactions such as:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups allows Popop to undergo substitution reactions with electrophiles.
  • Oxidation: The oxazole rings can be oxidized under specific conditions, leading to the formation of different derivatives that may exhibit altered biological activities.
  • Condensation Reactions: Popop can react with other compounds to form larger oligomers or polymers, which may enhance its functional properties.

Popop has been studied for its biological activities, particularly in the realm of photophysical properties and potential applications in photonics. It has demonstrated significant hyperpolarizability in excited states, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, preliminary studies suggest that Popop may have applications in biological imaging due to its fluorescence properties .

Several methods have been developed for synthesizing Popop:

  • Condensation Reactions: A common method involves the condensation of appropriate phenolic compounds with oxazole derivatives under acidic or basic conditions.
  • Multi-step Synthesis: This approach includes the sequential formation of the oxazole rings followed by their integration into the biphenyl framework.
  • Catalytic Methods: Utilizing catalysts can enhance yields and selectivity during the synthesis of Popop.

These methods allow for the production of Popop with varying degrees of purity and yield depending on the reaction conditions employed.

Popop has several notable applications:

  • Optoelectronic Devices: Its high hyperpolarizability makes it suitable for use in OLEDs and other light-emitting technologies.
  • Biological Imaging: Due to its fluorescent properties, Popop can be utilized in imaging techniques that require sensitive detection methods.
  • Chemical Sensors: The compound's reactivity allows it to be used in sensors designed to detect specific chemical species.

Studies investigating the interactions of Popop with other molecules have highlighted its potential as a versatile compound in various fields:

  • Complex Formation: Popop can form complexes with metal ions, which may enhance its photophysical properties.
  • Biomolecular Interactions: Research into how Popop interacts with biological macromolecules is ongoing, focusing on its potential roles in drug delivery systems or as a therapeutic agent.

Popop shares structural similarities with several other compounds that also contain oxazole or biphenyl units. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2,5-Bis(5-phenyloxazol-2-yl)thiopheneContains thiophene instead of benzeneEnhanced stability under UV light
1,4-Bis(5-phenyloxazol-2-yl)benzeneSimilar biphenyl structureDifferent electronic properties
4,4'-Bis(5-phenyloxazol-2-yl)biphenylExtended biphenyl frameworkPotential for increased conductivity

These compounds highlight the unique characteristics of Popop while demonstrating how variations in structure can lead to different physical and chemical properties. Each compound's distinct electronic configurations contribute to their respective applications in materials science and biology.

XLogP3

6.4

Appearance

Powder

Melting Point

245.0 °C

UNII

MDI740G2Q0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1806-34-4

Wikipedia

POPOP

General Manufacturing Information

Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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